molecular formula C6H10N2O4 B1663683 (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid CAS No. 169209-63-6

(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid

Cat. No. B1663683
M. Wt: 174.15 g/mol
InChI Key: XZFMJVJDSYRWDQ-AWFVSMACSA-N
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Description

“(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid”, also known as 2R,4R-APDC or ACPT-III, belongs to the class of organic compounds known as proline and derivatives . It has a molecular weight of 174.16 .


Molecular Structure Analysis

The InChI code for “(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid” is 1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1 .


Physical And Chemical Properties Analysis

The IUPAC name for this compound is (2R,4R)-4-amino-2,4-pyrrolidinedicarboxylic acid . The compound has a formal charge of 0 .

Scientific Research Applications

  • Methods of Application or Experimental Procedures : The compound and its analogs were synthesized and then tested for their antagonist activity at metabotropic glutamate receptors . This typically involves in vitro assays using cells that express these receptors, followed by in vivo studies in animal models to assess the effects on neurological function .

  • Results or Outcomes : The studies found that certain N1-substituted analogs of “(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid” have potent antagonist activity at group II metabotropic glutamate receptors . This suggests potential applications in the treatment of neurological disorders where these receptors are implicated .

  • Synthesis of N1-Substituted Analogues : This compound has been used in the chemical synthesis of a series of N1-substituted derivatives . These derivatives are constrained analogues of γ-substituted glutamic acids .

  • Design and Synthesis of APTCs : “(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid” has been used in the design and synthesis of APTCs (aminopyrrolidinetricarboxylic acids) . These are identified as a new group III metabotropic glutamate receptor selective agonist .

  • Production of Bio-Based Polymers : There’s also research into the use of polyion-complex hydrogels as an alternative approach for the production of bio-based polymers for food packaging applications .

  • Synthesis of N1-Substituted Analogues : This compound has been used in the chemical synthesis of a series of N1-substituted derivatives . These derivatives are constrained analogues of γ-substituted glutamic acids .

  • Design and Synthesis of APTCs : “(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid” has been used in the design and synthesis of APTCs (aminopyrrolidinetricarboxylic acids) . These are identified as a new group III metabotropic glutamate receptor selective agonist .

  • Production of Bio-Based Polymers : There’s also research into the use of polyion-complex hydrogels as an alternative approach for the production of bio-based polymers for food packaging applications .

properties

IUPAC Name

(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFMJVJDSYRWDQ-AWFVSMACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC[C@]1(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415500
Record name (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid

CAS RN

169209-63-6
Record name (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid
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(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid
Reactant of Route 3
(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid
Reactant of Route 4
(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid
Reactant of Route 5
(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid
Reactant of Route 6
(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid

Citations

For This Compound
83
Citations
MJ Valli, DD Schoepp, RA Wright, BG Johnson… - Bioorganic & medicinal …, 1998 - Elsevier
A series of 1 N-substituted derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (2R,4R-APDC) has been prepared as constrained analogs of γ-substituted glutamic acids and …
Number of citations: 18 www.sciencedirect.com
JK Mukhopadhyaya, AP Kozikowski… - Bioorganic & medicinal …, 2001 - Elsevier
The chemical synthesis of a series of N 1 -substituted derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid [(2R,4R)-APDC] as constrained analogues of γ-substituted …
Number of citations: 8 www.sciencedirect.com
AP Kozikowski, GL Araldi, W Tückmantel… - Bioorganic & medicinal …, 1999 - Elsevier
The synthesis of the 1-amino derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid (1-amino-APDC), a selective metabotropic glutamate ligand, is disclosed. This compound …
Number of citations: 17 www.sciencedirect.com
W Tückmantel, AP Kozikowski, S Wang… - Bioorganic & Medicinal …, 1997 - Elsevier
The synthesis of the 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid (1-benzyl-APDC) starting from cis-4-hydroxy-D-proline is disclosed together with a study of …
Number of citations: 46 www.sciencedirect.com
A Poli, R Lucchi, M Storto, P De Paolis, S Notari… - Brain research, 1999 - Elsevier
Group-II metabotropic glutamate (mGlu) receptors (mGlu2/3 receptors) were highly expressed in various regions (telencephalon, optic tectum, and cerebellum, but not vagal lobe) of the …
Number of citations: 7 www.sciencedirect.com
Z Wang, S Luo, S Zhang, WL Yang… - … A European Journal, 2013 - Wiley Online Library
The first catalytic enantioselective 1,3‐dipolar cycloaddition of azomethine ylides to α‐aminoacrylate catalyzed by a AgOAc/ferrocenyl oxazolinylphosphine (FOXAP) system was …
RX Moldrich, K Apricó, S Diwakarla, RD O'Shea… - …, 2002 - Elsevier
Signal transduction mechanisms of group II metabotropic glutamate receptors (mGlu 2/3 ) remains a matter of some controversy, therefore we sought to gain new insights into its …
Number of citations: 51 www.sciencedirect.com
Z Mateo, JT Porter - Neuroscience, 2007 - Elsevier
Thalamocortical synapses provide a strong glutamatergic excitation to cortical neurons that is critical for processing sensory information. Unit recordings in vivo indicate that …
Number of citations: 52 www.sciencedirect.com
RX Moldrich, SF Giardina, PM Beart - Neuropharmacology, 2001 - Elsevier
Since group II metabotropic glutamate (mGlu) receptors are a potential target for the amelioration of neuronal injury, we evaluated the ability of group II mGlu receptor agonists to …
Number of citations: 22 www.sciencedirect.com
J Cartmell, DD Schoepp - Journal of neurochemistry, 2000 - Wiley Online Library
The G protein‐coupled metabotropic glutamate (mGlu) receptors are differentially localized at various synapses throughout the brain. Depending on the receptor subtype, they appear to …
Number of citations: 069 onlinelibrary.wiley.com

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